2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione
CAS No.: 192718-11-9
Cat. No.: VC8251574
Molecular Formula: C17H8ClNO3
Molecular Weight: 309.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192718-11-9 |
|---|---|
| Molecular Formula | C17H8ClNO3 |
| Molecular Weight | 309.7 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)benzo[f][1,3]benzoxazole-4,9-dione |
| Standard InChI | InChI=1S/C17H8ClNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H |
| Standard InChI Key | WSIVCDGLAAOUAM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(4-Chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione (IUPAC name: 2-(4-chlorophenyl)benzo[f] benzoxazole-4,9-dione) features a planar naphtho[2,3-d]oxazole-4,9-dione scaffold substituted at the 2-position with a 4-chlorophenyl group. The naphthoquinone moiety consists of two fused benzene rings with ketone groups at positions 4 and 9, while the oxazole ring bridges positions 2 and 3 of the naphthalene system . The 4-chlorophenyl substituent introduces steric and electronic effects that modulate reactivity and biological interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>17</sub>H<sub>8</sub>ClNO<sub>3</sub> |
| Molecular Weight | 309.70 g/mol |
| SMILES Notation | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)Cl |
| Topological Polar Surface Area | 75.9 Ų |
| Hydrogen Bond Acceptors | 5 |
Data derived from structural analogs .
Spectroscopic Characterization
While direct spectral data for the 4-chloro derivative are unavailable, related compounds exhibit distinct UV-Vis absorption maxima between 250–450 nm due to π→π* transitions in the quinoid system . Infrared spectroscopy typically shows strong C=O stretches at 1,670–1,690 cm<sup>−1</sup> and C–N–C oxazole vibrations at 1,480–1,520 cm<sup>−1</sup> . <sup>1</sup>H NMR of analogous 2-aryl derivatives displays aromatic proton resonances at δ 7.5–8.3 ppm, with substituent-specific splitting patterns .
Synthetic Methodologies
Radical Nucleophilic Substitution (SRN1) Pathway
The synthesis of 2-substituted naphtho[2,3-d]oxazole-4,9-diones typically proceeds via an SRN1 radical chain mechanism . Starting from 2-chloromethylnaphtho[2,3-d]oxazole-4,9-dione, reaction with nucleophiles (e.g., 2-nitropropane anion) under UV irradiation generates a radical intermediate that undergoes coupling with aryl groups. Key evidence for this mechanism includes:
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Complete inhibition by radical scavengers (TEMPO, oxygen)
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First-order dependence on initiator concentration
Condensation Approaches
Alternative routes involve condensation of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chlorides. For example, refluxing with 4-chlorobenzoyl chloride in anhydrous DMF at 140°C for 24 hours yields the target compound through cyclodehydration . This method produced 2-arylnaphtho[2,3-d]oxazole-4,9-diones in 45–68% yields, though purification remains challenging due to the compound’s low solubility .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 130–150°C | ↑ above 140°C |
| Solvent | Anhydrous DMF | Maximizes cyclization |
| Reaction Time | 18–24 hours | Prolonged → degradation |
| Benzoyl Chloride Equivalents | 1.2–1.5 | Excess improves conversion |
Adapted from prostate cancer cytotoxicity studies .
Biological Activity and Mechanism
Cytotoxic Potency
Though specific data for the 4-chloro derivative are unpublished, meta-chloro analogs exhibit remarkable activity:
Table 3: Cytotoxicity of Chlorinated Analogs
| Compound | LNCaP (IC<sub>50</sub>, μM) | PC3 (IC<sub>50</sub>, μM) |
|---|---|---|
| 2-(3-Chlorophenyl) derivative | 0.03 | 0.08 |
| 2-(4-Fluorophenyl) derivative | 0.12 | 0.35 |
Structure-activity relationships suggest:
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Electron-withdrawing groups (Cl, F) enhance potency vs. electron-donating groups
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Para-substitution reduces activity compared to meta, likely due to steric hindrance
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Quinone redox cycling generates reactive oxygen species (ROS), inducing DNA cross-links
Pharmacodynamic Considerations
The planar naphthoquinone-oxazole system enables intercalation into DNA, while the 4-chlorophenyl group may:
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Improve membrane permeability via lipophilicity (clogP ≈ 3.2)
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Resist metabolic dehalogenation compared to smaller halogens
Applications and Future Directions
Anticancer Drug Development
Given the sub-micromolar IC<sub>50</sub> values of analogs, 2-(4-chlorophenyl)naphtho[2,3-d]oxazole-4,9-dione warrants evaluation in:
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Combination therapies with PARP inhibitors
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Nanoparticle-based delivery systems to enhance solubility
Challenges in Clinical Translation
Key limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume